N-cyclohexyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a promising candidate for various biological activities.
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is cyclin-dependent kinases (CDKs), specifically CDK2 . CDKs are essential proteins in cellular processes and play a significant role in the development and progression of many diseases, including cancer .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity . This inhibition is achieved by the compound binding to the active site of the kinase, preventing it from phosphorylating key components necessary for cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . CDK2 is responsible for the G1/S and G2/M transition of the cell cycle. By inhibiting CDK2, the compound prevents the cell from progressing through the cell cycle, thus inhibiting cell proliferation .
Result of Action
The result of this compound’s action is the significant inhibition of cell proliferation . By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, leading to a decrease in cell proliferation . This makes it a potential candidate for cancer treatment, as it could selectively target tumor cells .
Biochemical Analysis
Biochemical Properties
N-cyclohexyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways, particularly those involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways . Furthermore, this compound influences gene expression by downregulating genes associated with cell proliferation and upregulating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, the compound induces conformational changes in CDK2, further enhancing its inhibitory effects . This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its pro-apoptotic activity in cancer cells . Prolonged exposure to the compound can lead to adaptive responses in some cell lines, resulting in reduced sensitivity to its effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound exhibits a threshold effect, where doses above a certain level lead to a marked increase in adverse effects . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, facilitating their excretion . The compound’s metabolism can affect its pharmacokinetics and overall efficacy, as some metabolites may retain biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution can influence its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazolo[3,4-d]pyrimidine intermediate.
Addition of the cyclohexyl group: This can be done through a nucleophilic substitution reaction, where a cyclohexylamine is reacted with a suitable leaving group on the pyrazolo[3,4-d]pyrimidine core.
Incorporation of the methylsulfanyl group: This step typically involves the reaction of a thiol with a halogenated intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or other reducible groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic rings or other modified groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-cyclohexyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, which could be useful in cancer therapy.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and are also studied for their kinase inhibitory activity.
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds have a similar heterocyclic structure and are investigated for their biological activities.
Uniqueness
N-cyclohexyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the cyclohexyl and methylsulfanyl groups, which can enhance its binding affinity and selectivity for specific molecular targets. This makes it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
N-cyclohexyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-24-18-21-16(20-13-8-4-2-5-9-13)15-12-19-23(17(15)22-18)14-10-6-3-7-11-14/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKFPSKDQQVQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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